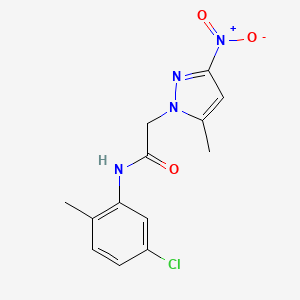
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as CNPA, is a chemical compound that has been of interest in scientific research due to its potential as a therapeutic agent. CNPA belongs to the class of pyrazole derivatives, which have been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that contribute to inflammation and pain. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins that contribute to cancer progression.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death). In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use as a chemopreventive agent, which could help to prevent the development of cancer in high-risk individuals. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide and to optimize its therapeutic potential.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be synthesized through a multi-step process that involves the condensation of 5-chloro-2-methylphenylamine with ethyl 2-acetyl-3-oxobutanoate, followed by the reaction of the resulting product with 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid hydrazide. The final product is obtained through the acetylation of the amine group of the intermediate product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities in vitro and in vivo. In addition, N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-3-4-10(14)6-11(8)15-13(19)7-17-9(2)5-12(16-17)18(20)21/h3-6H,7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJVIDHJQJQVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

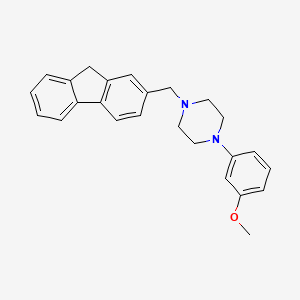
![ethyl (2-{[imino(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6075023.png)
![2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075044.png)
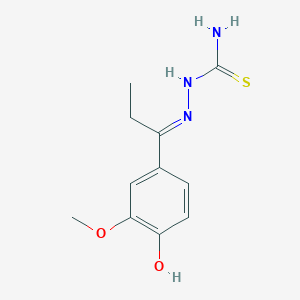
![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![3-[2-(5-{3-oxo-3-[3-(1-piperidinylmethyl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6075062.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)
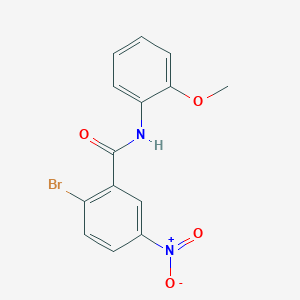
![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)

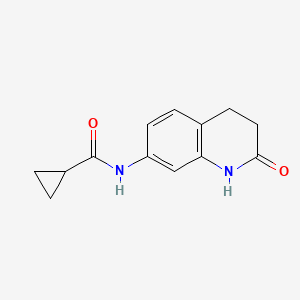

![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)